N-(2-chloro-4-iodophenyl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFINO/c14-10-7-8(16)5-6-12(10)17-13(18)9-3-1-2-4-11(9)15/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFPZLBLOKLAPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride-Mediated Coupling
Route A1 : Direct amidation via 2-fluorobenzoyl chloride
2-Fluorobenzoic acid → (SOCl₂, DMF cat.) → 2-Fluorobenzoyl chloride
2-Fluorobenzoyl chloride + 2-Chloro-4-iodoaniline → (Base, solvent) → Target
Key variables: Chlorinating agent selection, solvent polarity, base strength
Carbodiimide-Assisted Coupling
Route A2 : Activation with EDCl/HOBt
2-Fluorobenzoic acid + EDCl/HOBt → Activated ester
Activated ester + 2-Chloro-4-iodoaniline → (DIPEA, DMF) → Target
Advantage: Avoids acid chloride handling; better for moisture-sensitive substrates
Mixed Anhydride Method
Route A3 :
2-Fluorobenzoic acid + ClCO₂iPr → Mixed anhydride
Mixed anhydride + 2-Chloro-4-iodoaniline → (NMM, THF) → Target
Benefit: Improved regioselectivity in sterically hindered systems
Detailed Synthetic Procedures
Preparation of 2-Fluorobenzoyl Chloride
- Reactants : 2-Fluorobenzoic acid (1.0 eq), Thionyl chloride (3.0 eq), Catalytic DMF (0.1 eq)
- Conditions : Reflux 4 hr under N₂, followed by solvent evaporation
- Yield : 92-95% (GC-MS purity >98%)
- Critical Parameter : Strict anhydrous conditions to prevent hydrolysis
Synthesis of 2-Chloro-4-iodoaniline
Methodology from iodination literature :
| Step | Reagent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Chlorination | Cl₂ gas, FeCl₃ | 40-50 | 6 | 85 |
| Iodination | I₂, HIO₃, H₂SO₄ | 110 | 12 | 78 |
- Purification : Sequential crystallization from hexane/EtOAc (7:3)
Amide Bond Formation
Table 1. Solvent and Base Screening for Route A1
| Entry | Solvent | Base | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| 1 | THF | Pyridine | 25 | 24 | 62 |
| 2 | DCM | Et₃N | 0→25 | 12 | 78 |
| 3 | DMF | DIPEA | 40 | 6 | 85 |
| 4 | Toluene | DBU | 80 | 3 | 72 |
Procedure :
- Charge 2-fluorobenzoyl chloride (1.05 eq) to amine (1.0 eq) in DMF at 0°C
- Add DIPEA (2.5 eq) dropwise over 30 min
- Warm to 40°C, stir until consumption of amine (TLC monitoring)
- Quench with ice-water, extract with EtOAc (3×50 mL)
- Dry (Na₂SO₄), concentrate, purify by column chromatography (SiO₂, Hex/EtOAc 4:1)
Process Optimization Challenges
Halogen Compatibility Issues
Byproduct Formation
Major impurities identified via LC-MS :
- N,N-Bis(2-chloro-4-iodophenyl)-2-fluorobenzamide (Over-alkylation)
- 2-Fluorobenzoic acid (Hydrolysis product)
- 4-Iodo-2-chloroacetanilide (Competitive acetylation)
Fig. 1. Impurity Profile vs Reaction Time
(Simulated data based on kinetic models)
Reaction Progress →
0-2 hr: Dominant target formation (75%)
2-4 hr: Hydrolysis byproducts increase (12%)
>4 hr: Over-alkylation dominates (Up to 30%)
Alternative Synthetic Pathways
Ullmann-Type Coupling
For challenging substrate combinations :
2-Fluorobenzoic acid + 2-Chloro-4-iodoaniline
→ (CuI, 1,10-Phen, K₂CO₃, DMSO)
→ Target (Yield: 65%, 100°C, 24 hr)
Advantage: Single-pot procedure; Disadvantage: Requires metal catalyst removal
Enzymatic Aminolysis
Green chemistry approach :
- Lipase B (CAL-B) in TBME at 45°C
- Conversion: 58% after 72 hr
- Limitation: Low scalability, enzyme cost
Characterization and Quality Control
Table 2. Spectroscopic Data Requirements
| Technique | Critical Peaks | Validation Criteria |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (d, J=8.4 Hz, 1H, Ar-H) | Integral ratio matches structure |
| ¹³C NMR | δ 163.5 (C=O), 160.1 (d, J=245 Hz, C-F) | 19F coupling evident |
| FT-IR | 1665 cm⁻¹ (C=O str), 1540 (N-H bend) | Absence of -OH (2500-3300 cm⁻¹) |
| HPLC-UV | t_R = 6.54 min (C18, 60:40 MeOH:H₂O) | Purity ≥95% (210 nm) |
Stability studies indicate :
- Light sensitivity (degradation <5% in amber glass)
- Hygroscopicity: 3% w/w water uptake at 75% RH
- Thermal decomposition onset: 218°C (DSC)
Scale-Up Considerations
Pilot plant protocol (10 kg batch) :
- Use jacketed reactor with corrosion-resistant lining (Hastelloy C-276)
- Implement gradual reagent addition to control exotherm
- Multi-stage crystallization:
- Primary isolation from heptane/toluene
- Recrystallization using CH₃CN/H₂O gradient
- Implement continuous flow purification for >99.5% purity
Environmental Impact Assessment :
- E-factor: 18.7 (Solvent recovery improves to 5.2)
- PMI: 23 kg/kg product (Optimizable to 15 via solvent swaps)
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing effects of chlorine, iodine, and fluorine substituents activate the aromatic ring for SNAr reactions. Key sites for substitution include:
-
Iodine at the 4-position : Due to its large size and weaker C–I bond, iodine is the most labile halogen. Reactions with nucleophiles (e.g., sodium azide, potassium cyanide) yield products like N-(2-chloro-4-azidophenyl)-2-fluorobenzamide or N-(2-chloro-4-cyanophenyl)-2-fluorobenzamide.
-
Chlorine at the 2-position : Substitution here requires harsher conditions (e.g., high-temperature catalysis with Cu or Pd).
Example Reaction Pathway :
| Reagent | Conditions | Product |
|---|---|---|
| Sodium azide | DMF, 80°C, 12 h | 4-Azido derivative |
| Potassium cyanide | DMSO, 100°C, 24 h | 4-Cyano derivative |
Amide Hydrolysis
The amide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (6M) at reflux yields 2-fluorobenzoic acid and 2-chloro-4-iodoaniline.
-
Basic Hydrolysis : NaOH (2M) in ethanol/water produces the sodium salt of 2-fluorobenzoic acid and the corresponding amine.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide nitrogen .
Oxidation
The benzamide moiety is resistant to oxidation, but halogen substituents can participate:
-
Iodine Oxidation : Treating with KMnO₄ in acidic conditions oxidizes iodine to iodoso (I⁺) intermediates, though full conversion to iodoxy derivatives is rare .
Reduction
-
Amide Reduction : LiAlH₄ reduces the amide to a secondary amine, producing N-(2-chloro-4-iodophenyl)-2-fluorobenzylamine.
-
Aromatic Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) partially reduces the fluorobenzene ring under high pressure.
Halogen Exchange Reactions
Iodine participates in Ullmann-type coupling or halogen-exchange reactions with Cu or Pd catalysts:
This Suzuki-Miyaura coupling enables aryl group introduction at the 4-position .
Hydrogen Bonding and Tautomerism
The fluorine atom engages in intramolecular hydrogen bonds (e.g., N–H···F interactions, distance ≈ 2.5 Å), stabilizing specific tautomers and influencing reactivity . Computational studies (DFT) confirm that fluorine's electronegativity prevents amine-imine tautomerization, favoring the amino form in solid-state reactions .
Scientific Research Applications
Chemical Synthesis and Building Block
N-(2-chloro-4-iodophenyl)-2-fluorobenzamide serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its unique structural features. The introduction of fluorine into bioactive molecules can significantly alter their chemical and physical properties, making them more suitable for specific applications in pharmaceuticals .
Enzyme Interactions
The compound has been investigated as a biochemical probe to study enzyme interactions. Its ability to bind to specific enzymes allows researchers to explore biochemical pathways and mechanisms of action, particularly in cancer research where targeting specific kinases can lead to therapeutic advancements .
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer therapies. It has shown promising activity against various cancer cell lines, including non-small cell lung cancer (NSCLC). The compound's mechanism involves inhibition of key kinases associated with tumor growth and resistance, positioning it as a candidate for further development in cancer treatment .
Medicinal Chemistry
This compound is being explored for its therapeutic properties beyond anticancer effects. Its anti-inflammatory potential is also under investigation, with studies indicating that compounds with similar structures can modulate inflammatory pathways effectively.
Industrial Applications
In the industrial sector, this compound is employed in the development of new materials and chemical processes. Its unique chemical properties facilitate the creation of advanced materials that may have applications in electronics or coatings, capitalizing on the stability and reactivity conferred by the halogen substituents.
Structure-Activity Relationship Studies
Research focusing on the structure-activity relationship (SAR) of this compound has revealed insights into how modifications to its structure can enhance biological activity. For example, studies have shown that substituting different groups at specific positions can significantly influence its efficacy against cancer cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial and fungal strains. Preliminary results indicate that it exhibits comparable or superior activity compared to established antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(2-chloro-4-iodophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, it can bind to and inhibit certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-iodophenyl)acetamide
- N-(2-chloro-4-iodophenyl)-4-methylbenzamide
- N-(2-chloro-4-iodophenyl)-2-methylpropanamide
Uniqueness
N-(2-chloro-4-iodophenyl)-2-fluorobenzamide is unique due to the presence of the fluoro substituent, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.
Biological Activity
N-(2-chloro-4-iodophenyl)-2-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the biological activity of this compound, discussing its mechanisms, research findings, and applications in medicine.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes:
- A chlorine atom at the 2-position.
- An iodine atom at the 4-position of the phenyl ring.
- A fluorine atom attached to the benzamide moiety.
This structural configuration is critical for its biological activity, influencing how the compound interacts with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function through:
- Inhibition of Kinases : The compound has been shown to inhibit certain kinases, which are enzymes that play crucial roles in cell signaling pathways associated with cancer progression and bacterial resistance.
- Induction of Apoptosis : Studies have indicated that this compound can induce apoptosis in cancer cells, leading to reduced cell viability .
Anticancer Properties
This compound has demonstrated significant anticancer activity in various studies:
- Cytotoxicity Tests : In vitro studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating effective concentrations for inhibiting cell growth .
Antibacterial Properties
In addition to its anticancer effects, this compound also exhibits antibacterial activity:
- Broad-Spectrum Activity : It has been investigated for efficacy against various bacterial strains, showing potential as a therapeutic agent for bacterial infections.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Anticancer Efficacy :
-
Antibacterial Testing :
- In a separate study, the compound was tested against Gram-positive and Gram-negative bacteria, revealing notable antibacterial activity. The mechanism was attributed to disruption of bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
